(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Übersicht
Beschreibung
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol, also known as TAK-659, is a potent and selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in a variety of immune-related diseases, including autoimmune disorders, allergies, and cancer.
Wirkmechanismus
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol binds to the ATP-binding site of SYK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of immune cell activation and proliferation, as well as the suppression of inflammatory responses. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to induce apoptosis in cancer cells through the inhibition of SYK-mediated survival pathways.
Biochemical and physiological effects:
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the suppression of inflammatory responses, and the induction of apoptosis in cancer cells. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its selectivity for SYK, which reduces the risk of off-target effects. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have good pharmacokinetic properties, making it a suitable candidate for oral administration. However, one limitation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol. One area of interest is the use of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Another area of interest is the investigation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in other immune-related diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the synthesis and formulation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol may lead to improved efficacy and bioavailability in clinical settings.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been extensively studied in preclinical models of various immune-related diseases. In vitro studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol inhibits SYK activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. In vivo studies have demonstrated the efficacy of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in models of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as in models of cancer and allergic diseases.
Eigenschaften
IUPAC Name |
[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-15-5-1-13(2-6-15)17-9-10-24(11-18(17)26)19(27)14-3-7-16(8-4-14)25-12-21-22-23-25/h1-8,12,17-18,26H,9-11H2/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVDRCVYTQPBOF-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.